molecular formula C20H22N4O5 B2731128 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1005303-19-4

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2731128
CAS No.: 1005303-19-4
M. Wt: 398.419
InChI Key: KWCRDSKLRWSMDH-UHFFFAOYSA-N
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Description

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O5 and its molecular weight is 398.419. The purity is usually 95%.
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Biological Activity

The compound 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel derivative belonging to the class of pyrido-pyrimidine compounds. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-pyrimidine core, which is known for its diverse pharmacological properties. The presence of methoxy and ethyl groups contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown IC50 values in the low micromolar range against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. Specifically, modifications in the methoxy groups have been linked to enhanced cytotoxicity, suggesting that the substitution pattern is crucial for activity .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
2-(6-ethyl-5-methoxy...)T47D27.3
2-(6-ethyl-5-methoxy...)HCT-1166.2
2,4-Dimethoxy derivativeVariousModerate
2,4,6-Trimethoxy derivativeVariousHigh

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that they may interfere with key signaling pathways involved in cancer cell survival and growth .

Antioxidant Properties

In addition to anticancer activity, some derivatives have demonstrated significant antioxidant properties. This is particularly relevant as oxidative stress plays a crucial role in cancer progression and other diseases. The antioxidant potential can be attributed to specific functional groups present in the molecule that scavenge free radicals effectively .

Enzyme Inhibition

Certain studies have also explored the ability of these compounds to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This suggests potential applications not only in oncology but also in neuropharmacology for conditions like Alzheimer’s disease .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various analogs of pyrido-pyrimidine derivatives revealed that specific substitutions significantly impact biological activity. For example, introducing methoxy groups at positions 2, 4, and 6 on the aromatic ring resulted in enhanced cytotoxicity against cancer cells while maintaining selectivity for tumor cells over normal cells .

Case Study 2: In Vivo Studies

In vivo studies utilizing murine models have shown promising results regarding the efficacy of these compounds in reducing tumor size without significant toxicity to normal tissues. Such findings are crucial for advancing these compounds towards clinical trials .

Properties

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-5-12-10-21-18-16(17(12)29-4)19(26)24(20(27)23(18)2)11-15(25)22-13-8-6-7-9-14(13)28-3/h6-10H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCRDSKLRWSMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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